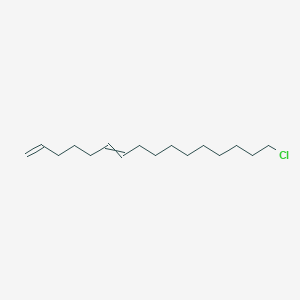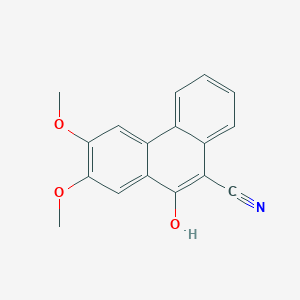
2-Chloro-3-(2-chloroethyl)-8-methoxy-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(2-chloroethyl)-8-methoxy-4-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloroethyl group, a methoxy group, and a methyl group attached to the quinoline core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)-8-methoxy-4-methylquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The chloroethyl, methoxy, and methyl groups are introduced through various substitution reactions. For example, the chloroethyl group can be added via a nucleophilic substitution reaction using 2-chloroethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chloroethyl)-8-methoxy-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
2-Chloro-3-(2-chloroethyl)-8-methoxy-4-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-8-methoxy-4-methylquinoline depends on its interaction with biological targets. It may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
- 2-Chloro-3-(2-chloroethyl)-8-methoxyquinoline
Uniqueness
2-Chloro-3-(2-chloroethyl)-8-methoxy-4-methylquinoline is unique due to the specific arrangement of its substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives
Properties
CAS No. |
62595-03-3 |
|---|---|
Molecular Formula |
C13H13Cl2NO |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
2-chloro-3-(2-chloroethyl)-8-methoxy-4-methylquinoline |
InChI |
InChI=1S/C13H13Cl2NO/c1-8-9-4-3-5-11(17-2)12(9)16-13(15)10(8)6-7-14/h3-5H,6-7H2,1-2H3 |
InChI Key |
RQFHTQBAVNVXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=C1CCCl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]piperidine](/img/structure/B14520087.png)
![3-[(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanal](/img/structure/B14520098.png)
![Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid](/img/structure/B14520100.png)


![Ethyl [2-(4-chlorophenyl)-1H-benzimidazol-6-yl]acetate](/img/structure/B14520109.png)
![7-[2-(2-Aminoethyl)phenyl]heptan-1-OL](/img/structure/B14520112.png)


![Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14520131.png)


![2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14520145.png)

